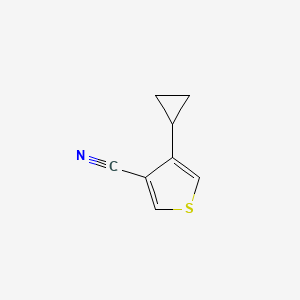

3-Cyclopropylthiophene-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

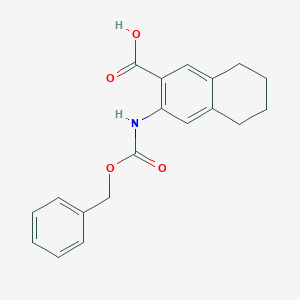

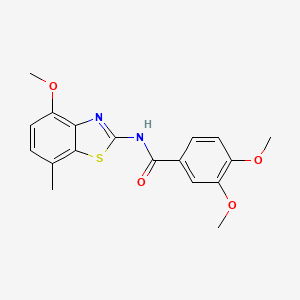

4-Cyclopropylthiophene-3-carbonitrile, also known as CPCT, is a heterocyclic organic compound that consists of a thiophene ring, a cyano group, and a cyclopropyl group. It has a molecular weight of 149.22 .

Molecular Structure Analysis

The molecular structure of 4-Cyclopropylthiophene-3-carbonitrile comprises a thiophene ring, a cyano group, and a cyclopropyl group. The thiophene ring is a five-membered heterocycle containing one sulfur atom .Physical and Chemical Properties Analysis

4-Cyclopropylthiophene-3-carbonitrile has a molecular weight of 149.22 .Applications De Recherche Scientifique

Asymmetrical Modification of Carbon Microfibers

One study discusses the asymmetrical modification of carbon microfibers (CMF) with gold and polythiophene by bipolar electrochemistry in acetonitrile. This research highlights the electrochemical behavior and deposition mechanism of metal in such a medium, demonstrating the possibility of depositing species with a high difference in redox potential. The modified CMFs exhibit significant characteristics for potential applications in electronics and material science (Ongaro et al., 2014).

Expansion of the Gewald Reaction

Another significant application involves expanding the scope of the Gewald reaction, a method for synthesizing thiophene derivatives. By developing a four-component reaction, researchers have created a new pathway to generate 2-arylthieno[2,3-d]pyrimidin-4-amines, showcasing the potential of thiophene derivatives in creating complex organic molecules with photophysical properties suitable for use as metal sensors (Abaee et al., 2017).

Electrochemical Impedance Spectroscopy

The comparison of electrolyte effects on polythiophene coatings demonstrates the influence of different electrolytes on the electrochemical properties of polythiophene films. This research is pivotal in understanding how electrolyte choice affects the efficiency of conductive polymers in various applications, including sensors and electronic devices (Ates et al., 2013).

Electrochemical Synthesis and Characterization

Electrodeposition of polythiophene on steel electrodes rather than on typically used inert electrodes highlights a novel approach to creating materials with anticorrosion applications. This method signifies a shift towards more durable and efficient materials for industrial applications (Ocampo et al., 2006).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of thiophene derivatives have led to the development of materials with high conductivity and potential applications in electronic devices. These studies are crucial for advancing the field of organic electronics and developing new, more efficient materials (Groenendaal et al., 2001).

Propriétés

IUPAC Name |

4-cyclopropylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDYBRLWMVRUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)

![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)

![3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2878748.png)